molecular formula C16H11N3O4 B2916862 (Z)-6-nitro-2-(phenylimino)-2H-chromene-3-carboxamide CAS No. 313985-78-3

(Z)-6-nitro-2-(phenylimino)-2H-chromene-3-carboxamide

Cat. No.: B2916862
CAS No.: 313985-78-3
M. Wt: 309.281
InChI Key: ZURGUQOHQGFDEM-VLGSPTGOSA-N
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Description

(Z)-6-nitro-2-(phenylimino)-2H-chromene-3-carboxamide is a synthetically designed small molecule based on the 2H-chromene (benzopyran) scaffold, a structure recognized for its significant and diverse pharmacological potential . This compound is of high interest in medicinal chemistry research, particularly in the development of novel inhibitors for therapeutic targets. Its core structure is closely related to derivatives that have been investigated as novel small molecule inhibitors of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's Disease . Inhibition of BACE1 is a prominent therapeutic strategy aimed at reducing the production of amyloid-beta (Aβ) peptides, and research on analogous phenylimino-2H-chromene-3-carboxamide derivatives suggests the potential of this chemotype to engage the enzyme's active site . Furthermore, the chromene scaffold is a well-established privileged structure in drug discovery, with published scientific reviews highlighting its broad applications against neurodegenerative diseases and its potential as an inhibitor of enzymes like α-amylase and α-glucosidase, which are relevant to diabetes research . The specific substitution pattern of this compound, featuring a nitro group and a phenylimino carboxamide moiety, is designed to modulate its electronic properties and binding affinity, making it a valuable chemical tool for structure-activity relationship (SAR) studies. This product is provided for research purposes to investigate its mechanism of action, optimize its pharmacological profile, and evaluate its potential against specific disease targets. It is supplied as a high-purity compound to ensure consistent and reliable experimental results. FOR RESEARCH USE ONLY. Not intended for any human or veterinary diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

6-nitro-2-phenyliminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4/c17-15(20)13-9-10-8-12(19(21)22)6-7-14(10)23-16(13)18-11-4-2-1-3-5-11/h1-9H,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURGUQOHQGFDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-6-nitro-2-(phenylimino)-2H-chromene-3-carboxamide typically involves the reaction between an aromatic aldehyde and an amine. One common method involves the use of salicylaldehyde and aniline in the presence of acetic acid, which is stirred at room temperature for a specific duration . The reaction conditions can vary, including catalyst-free, reflux, microwave irradiation, and ultrasonic conditions . Industrial production methods may involve scaling up these laboratory procedures with appropriate modifications to ensure efficiency and yield.

Chemical Reactions Analysis

(Z)-6-nitro-2-(phenylimino)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of 2H-chromene-3-carboxamides with variations in substituents at position 6, the imino group, and the carboxamide side chain. Below is a comparative analysis with structurally related compounds:

Structural and Physicochemical Comparison

Compound Name Position 6 Substituent Imino Group Substituent Carboxamide Substituent Molecular Formula Molecular Weight Key Features
(Z)-6-nitro-2-(phenylimino)-2H-chromene-3-carboxamide Nitro (-NO₂) Phenyl -NH₂ C₁₆H₁₁N₃O₄ 309.28 Electron-withdrawing nitro group; simple carboxamide
(2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide Bromo (-Br) 4-Phenoxyphenyl -NH₂ C₂₂H₁₅BrN₂O₃ 435.28 Bulky phenoxy group; bromine enhances lipophilicity
(2Z)-6-Chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide Chloro (-Cl) 4-(Methylsulfanyl)phenyl Tetrahydrofuran-2-ylmethyl C₂₂H₂₁ClN₂O₃S 428.90 Sulfur-containing substituent; complex amide side chain enhances solubility

Key Observations:

  • Imino Group Variations: The phenylimino group in the target compound lacks additional functionalization, whereas analogs feature phenoxy or methylsulfanyl groups, which may alter steric bulk and electronic properties .
  • Carboxamide Modifications : The tetrahydrofuran-2-ylmethyl substituent in the chloro analog likely improves solubility, a factor critical for bioavailability in drug design .

Biological Activity

(Z)-6-nitro-2-(phenylimino)-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound belongs to the chromene family, characterized by a chromene core structure with a nitro group and a phenyl imine substituent. This unique structure contributes to its diverse biological activities.

The biological activity of (Z)-6-nitro-2-(phenylimino)-2H-chromene-3-carboxamide is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo reduction, forming reactive intermediates that may inhibit enzyme activity or disrupt cellular processes. This interaction is crucial for its potential applications in treating various diseases, particularly cancer and inflammation.

Anticancer Activity

Research indicates that derivatives of chromene compounds exhibit notable anticancer properties. For instance, studies have shown that related compounds demonstrate inhibitory effects on cancer cell proliferation, particularly in A549 lung cancer cells and other tumor lines. The structure-activity relationship (SAR) analysis suggests that modifications at specific positions enhance anticancer efficacy.

Table 1: Inhibitory Activity of Chromene Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
6-Nitro-2H-chromeneA54912.5
6-Nitro-2H-chromeneMDA-MB23115.0
6-Nitro-2H-chromeneHCT11610.5

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly targeting protein kinases involved in cellular signaling pathways. In vitro assays have revealed significant inhibitory effects against various kinases.

Table 2: Inhibition of Protein Kinases by Chromene Derivatives

CompoundKinase Target% Inhibition (1 µM)Reference
6-Nitro-2H-chromeneHsCDK5/p2541%
6-Nitro-2H-chromeneHsCDK9/cyclin T57%
6-Nitro-2H-chromeneHsHaspin46%

Antioxidant Activity

In addition to its anticancer properties, (Z)-6-nitro-2-(phenylimino)-2H-chromene-3-carboxamide has demonstrated antioxidant activity, which is essential for mitigating oxidative stress in cells. The compound's ability to scavenge free radicals contributes to its potential therapeutic applications.

Table 3: Antioxidant Activity of Chromene Derivatives

CompoundIC50 (µg/mL)Reference
6-Nitro-2H-chromene2.8

Case Studies

Several studies have focused on the therapeutic potential of chromene derivatives:

  • Anti-Alzheimer's Activity : A study highlighted the anti-acetylcholinesterase (AChE) activity of related compounds, which could be beneficial in Alzheimer's disease treatment. The best-performing derivatives showed IC50 values comparable to standard drugs like galantamine .
  • Cytotoxicity Against Tumor Cells : A series of synthesized chromenes were evaluated for cytotoxicity against various human cancer cell lines, showing promising results with significant reductions in cell viability at low concentrations .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (Z)-6-nitro-2-(phenylimino)-2H-chromene-3-carboxamide, and how can reaction parameters be optimized?

  • Answer : The compound is typically synthesized via multi-step routes involving condensation of nitro-substituted chromene precursors with phenylimino derivatives. Key steps include:

  • Nitro group introduction : Nitration of chromene intermediates under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .
  • Imine formation : Condensation of 6-nitro-2H-chromene-3-carboxamide with aniline derivatives using acid catalysts (e.g., acetic acid) under reflux .
  • Optimization : Reaction yield and purity are improved by adjusting solvent polarity (e.g., ethanol vs. DMF), temperature, and stoichiometry. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures isomer separation .

Q. Which analytical techniques are critical for confirming the (Z)-isomer configuration and purity of the compound?

  • Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR distinguish (Z)- and (E)-isomers via coupling patterns and NOE effects. The nitro group deshields adjacent protons, while the phenylimino proton shows a characteristic downfield shift .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254–300 nm) confirms purity (>95%) and isomer ratio. Chiral columns may resolve enantiomers if present .
  • X-ray crystallography : Definitive structural confirmation, particularly for novel derivatives, relies on single-crystal X-ray diffraction .

Q. How does the nitro substituent at position 6 influence the compound’s electronic properties and chemical reactivity?

  • Answer : The electron-withdrawing nitro group enhances electrophilicity at the chromene ring, facilitating nucleophilic attacks (e.g., at the carboxamide or imino positions). Computational studies (DFT) reveal reduced HOMO-LUMO gaps, increasing reactivity in photochemical or catalytic reactions .

Advanced Research Questions

Q. What molecular docking strategies predict the binding of this compound to AKR1B10, and how can mutagenesis validate these models?

  • Answer :

  • Docking software : Tools like AutoDock Vina or Schrödinger’s Glue predict interactions with AKR1B10’s catalytic triad (Tyr-49, His-111, Trp-220). The 7-hydroxy group (if present) forms hydrogen bonds, while the nitro group modulates hydrophobic contacts .
  • Mutagenesis validation : Site-directed mutagenesis (e.g., Tyr49Phe or Trp220Ala) disrupts binding, observed via reduced inhibition in enzymatic assays (IC₅₀ shifts). Kinetic studies (Lineweaver-Burk plots) confirm competitive/non-competitive mechanisms .

Q. How do structural modifications at the phenylimino and carboxamide groups affect MAO-B inhibition selectivity?

  • Answer :

  • Phenylimino substitutions : Electron-donating groups (e.g., 4-methoxy) enhance MAO-B affinity by aligning with the enzyme’s hydrophobic pocket. Conversely, bulky substituents reduce selectivity due to steric clashes .
  • Carboxamide derivatization : N-alkylation (e.g., methyl vs. benzyl) modulates solubility and membrane permeability. In vitro assays using human recombinant MAO isoforms (fluorometric or radiometric) quantify selectivity ratios .

Q. What catalytic systems optimize regioselectivity in Ru-catalyzed hydroarylation reactions involving this chromene derivative?

  • Answer :

  • Catalyst choice : [RuCl₂(p-cymene)]₂ with phosphine ligands (e.g., PPh₃) promotes C–H activation at the chromene’s 4-position. Electron-deficient arylboronic acids favor para-substitution .
  • Solvent effects : Polar aprotic solvents (e.g., DCE) enhance reaction efficiency (TOF > 50 h⁻¹). Microwave-assisted synthesis reduces reaction time while maintaining regiocontrol .

Q. How can contradictory reports on substituent effects (e.g., 7-hydroxy vs. 4-methoxy groups) in enzyme inhibition be reconciled?

  • Answer :

  • Comparative kinetics : Measure kcat/Km values under identical conditions to assess substituent contributions. For AKR1B10, the 7-hydroxy group is essential for binding, while 4-methoxy enhances selectivity but not potency .
  • Molecular dynamics simulations : Analyze residue flexibility (RMSD plots) to identify conformational changes induced by substituents. Free-energy calculations (MM/PBSA) quantify binding energy differences .

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